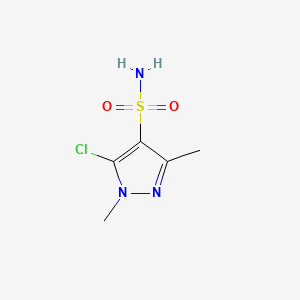

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDANSQFEDVGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363347 | |

| Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-46-3 | |

| Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and its role as a pivotal building block for novel therapeutic agents. This document is designed to equip researchers with the foundational knowledge required to effectively utilize this molecule in their research endeavors.

Core Chemical Identity and Properties

This compound is a substituted pyrazole derivative characterized by the presence of a chlorine atom at the 5-position and a sulfonamide group at the 4-position of the pyrazole ring. The strategic placement of these functional groups imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in the design of targeted therapeutics.

CAS Number: 88398-46-3[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈ClN₃O₂S | [1] |

| Molecular Weight | 209.65 g/mol | [1] |

| Melting Point | 174-176°C | [1] |

| Boiling Point | 397.1°C at 760 mmHg | [1] |

| Density | 1.68 g/cm³ | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF |

The Strategic Importance in Medicinal Chemistry

The integration of pyrazole and sulfonamide moieties into a single molecular framework is a well-established strategy in drug discovery.[2][3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds.[4] Similarly, the sulfonamide group is a critical pharmacophore present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][5]

The presence of the electron-withdrawing chlorine atom at the C-5 position of the pyrazole ring in this compound significantly influences the molecule's electronic properties. This can enhance binding affinities to biological targets and improve metabolic stability, making it a valuable intermediate for the synthesis of potent and selective inhibitors of various enzymes and receptors.

Synthesis Protocol: A Validated Pathway

The synthesis of this compound can be achieved through a multi-step process starting from readily available 1,3-dimethyl-1H-pyrazol-5(4H)-one. The following protocol is a robust and validated pathway.

Experimental Protocol

Step 1: Vilsmeier-Haack Reaction to yield 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

In a three-necked flask equipped with a stirrer and a dropping funnel, add dimethylformamide (DMF).

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.

-

To this cold Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one portion-wise.

-

After the addition is complete, heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice.

-

Neutralize the solution with a sodium hydroxide solution to a pH of 7.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[6]

Step 2: Oxidation to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

-

Dissolve the aldehyde from the previous step in a suitable solvent like acetic acid.

-

Add an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) portion-wise at a controlled temperature.

-

Stir the reaction mixture until the aldehyde is completely consumed (monitored by TLC).

-

Work up the reaction by quenching the excess oxidizing agent and extracting the carboxylic acid product.

Step 3: Conversion to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF to form the corresponding acid chloride.

-

The resulting acid chloride is then subjected to a reaction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to yield the sulfonyl chloride.

Step 4: Amination to this compound

-

Dissolve the 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable aprotic solvent.

-

Bubble ammonia gas through the solution or add an aqueous ammonia solution at a low temperature.

-

Stir the reaction mixture until the sulfonyl chloride is completely converted to the sulfonamide.

-

The product can be isolated by filtration or extraction and purified by recrystallization.

Synthesis Workflow Diagram

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document moves beyond a simple data sheet to offer insights into the rationale behind its structural characteristics and provides detailed, actionable protocols for its analysis.

Introduction: Unveiling the Molecular Architecture

This compound belongs to the pyrazole class of compounds, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active agents. The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known for its diverse biological activities, most notably its antibacterial properties. The strategic combination of the pyrazole core with a sulfonamide moiety, along with chloro and dimethyl substitutions, results in a molecule with a unique electronic and steric profile, making it a valuable subject of study for potential therapeutic applications.

Molecular Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Data

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and guiding formulation development. The following table summarizes the key known and calculated properties of this compound.

| Property | Value | Source |

| CAS Number | 88398-46-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₅H₈ClN₃O₂S | --INVALID-LINK--[2] |

| Molecular Weight | 209.65 g/mol | --INVALID-LINK--[2] |

| Appearance | White crystalline powder | --INVALID-LINK--[1] |

| Melting Point | 174-176 °C | --INVALID-LINK--[2] |

| Boiling Point (Calculated) | 397.1 °C at 760 mmHg | --INVALID-LINK--[2] |

| Solubility | Soluble in polar solvents (inferred) | --INVALID-LINK--[3] |

| pKa (Predicted) | Acidic proton on sulfonamide expected. Precise value requires experimental determination. | |

| LogP (Calculated for related compound) | -0.8 (for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide) | --INVALID-LINK--[4] |

Structural Elucidation and Solid-State Properties

The three-dimensional arrangement of atoms and intermolecular interactions in the solid state are critical for properties such as solubility, dissolution rate, and stability.

X-ray Crystallography Insights

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related precursor, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , provides valuable insights.[5][6] This related structure reveals an orthorhombic crystal system and indicates that the pyrazole ring is planar.[5] The crystal packing is influenced by weak intermolecular C—H···O interactions and short Cl···N contacts.[5][6]

It is highly probable that the sulfonamide derivative will also feature a planar pyrazole ring. The sulfonamide group, with its capacity for hydrogen bonding (N-H donor and O=S=O acceptors), is expected to introduce strong intermolecular hydrogen bonds, likely forming a more complex and stable crystal lattice compared to the carbaldehyde analog.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure is single-crystal X-ray diffraction.

Objective: To elucidate the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form.

Methodology:

-

Crystal Growth:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature is the most common starting point.

-

Alternative methods include vapor diffusion and slow cooling of a saturated solution.

-

-

Crystal Selection and Mounting:

-

A suitable single crystal, free of defects, is selected under a polarizing microscope.

-

The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

-

Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

A series of diffraction patterns are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

References

- 1. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide [cymitquimica.com]

- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

An In-depth Technical Guide on the Synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

Executive Summary

This compound is a pivotal chemical intermediate, extensively utilized in the development of novel pharmaceutical and agrochemical agents. Its unique structure, combining a chlorinated pyrazole core with a reactive sulfonamide moiety, makes it a versatile scaffold for synthesizing a diverse range of biologically active compounds. This guide provides a comprehensive, in-depth exploration of the most efficient and scientifically sound methodology for its synthesis, tailored for researchers, chemists, and professionals in drug development. We will dissect a robust three-step synthetic pathway, beginning from the readily available precursor, 1,3-dimethyl-1H-pyrazol-5(4H)-one. The narrative emphasizes the rationale behind experimental choices, detailed step-by-step protocols, and the critical parameters that ensure a high-yield, high-purity outcome.

Introduction

The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The fusion of pyrazole and sulfonamide functionalities into a single molecular entity represents a powerful strategy in modern medicinal chemistry.[1] Pyrazoles are a class of five-membered heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Similarly, the sulfonamide group is a well-established pharmacophore, crucial to the function of numerous antibacterial, diuretic, and hypoglycemic drugs.[1][2] The combination of these two scaffolds often leads to synergistic effects, producing compounds with enhanced potency and novel mechanisms of action.[1][3] This makes pyrazole sulfonamides a subject of intense research in the quest for new therapeutic agents.[3][4][5]

Profile of this compound

This compound serves as a key building block in synthetic chemistry.[6] The chlorine atom at the C5 position and the sulfonamide group at the C4 position provide two distinct points for further chemical modification, allowing for the construction of complex molecular libraries for screening against various biological targets.[7]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 88398-46-3[6] |

| Molecular Formula | C₅H₈ClN₃O₂S[6][8] |

| Molecular Weight | 209.65 g/mol [6] |

| Appearance | White crystalline powder[6] |

| Melting Point | 174-176 °C[6] |

Overview of the Synthetic Strategy

The synthesis is logically structured into a three-step sequence designed for efficiency and scalability. The pathway begins with the formation of the pyrazole core, followed by a crucial chlorosulfonation step to install the key functional groups, and culminates in the amination of the sulfonyl chloride intermediate to yield the final product.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path from the target molecule to simple, accessible starting materials. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, identifying the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, and an ammonia-based reagent. This sulfonyl chloride intermediate is further disconnected at the C4-Sulfur and C5-Chlorine bonds, tracing back to the stable and commercially available 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Detailed Synthesis Protocol

This section provides a validated, step-by-step methodology for the synthesis, complete with mechanistic insights and justifications for the chosen reagents and conditions.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one

The journey begins with the construction of the pyrazole core. While this starting material is commercially available, understanding its synthesis from fundamental precursors is valuable. The classical approach is the Knorr pyrazole synthesis, involving the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (methylhydrazine).

-

Reaction Scheme:

-

Ethyl acetoacetate + Methylhydrazine → 1,3-Dimethyl-1H-pyrazol-5(4H)-one + Ethanol + Water

-

-

Causality & Mechanism: This reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and subsequent tautomerization to form the stable pyrazolone ring. Using methylhydrazine directly installs the two required methyl groups at the N1 and C3 positions.

-

Detailed Experimental Protocol:

-

To a solution of ethyl acetoacetate (0.077 mol) in 20 mL of ethanol, slowly add methylhydrazine (0.19 mol) under an ice bath (0 °C).[9]

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux at 78 °C for 2 hours.[9]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Wash the resulting solid with cold anhydrous ethanol to afford 1,3-dimethyl-5-pyrazolone as a light-yellow solid.[9] A yield of over 95% can be expected.[9]

-

Step 2: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride

This is the most critical and challenging step, where both the chlorine atom and the sulfonyl chloride group are installed onto the pyrazole ring. The reaction utilizes chlorosulfonic acid, a powerful reagent capable of both chlorination and sulfonation.

-

Reaction Scheme:

-

1,3-Dimethyl-1H-pyrazol-5(4H)-one + Chlorosulfonic Acid (excess) + Thionyl Chloride → 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride

-

-

Causality & Mechanism: The pyrazolone exists in tautomeric equilibrium. The enol form is aromatic and highly susceptible to electrophilic substitution at the electron-rich C4 position.

-

Sulfonation: Chlorosulfonic acid acts as the electrophile (SO₂Cl⁺), attacking the C4 position to form 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

-

Chlorination: The excess chlorosulfonic acid and added thionyl chloride then act as chlorinating agents. The hydroxyl group at the C5 position is converted to a chloro group, and the sulfonic acid is converted to the sulfonyl chloride. Thionyl chloride is particularly effective in converting sulfonic acids to sulfonyl chlorides and aids in the chlorination of the C5 position, driving the reaction to completion.[1][10]

-

-

Detailed Experimental Protocol:

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (25 g, ~0.22 mol) to 75 mL of chloroform.[10]

-

In a separate vessel, prepare a stirred solution of chlorosulfonic acid (145 g, ~1.25 mol) in 175 mL of chloroform, cooled to 0 °C.[10]

-

Slowly add the pyrazolone solution to the chlorosulfonic acid solution at 0 °C. Caution: This is a highly exothermic reaction.

-

After the addition, slowly raise the temperature of the reaction mixture to 60 °C and maintain stirring for 10 hours.[10]

-

Add thionyl chloride (40 g, ~0.34 mol) dropwise to the reaction mixture at 60 °C over 20 minutes.[10]

-

Continue stirring at 60 °C for an additional 2 hours.[10] Monitor progress by TLC.

-

After completion, cool the reaction mass and carefully pour it into a beaker containing crushed ice.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield the crude product.[10] A yield of approximately 90% is reported for analogous reactions.[10]

-

Step 3: Synthesis of this compound

The final step is a straightforward nucleophilic substitution reaction, converting the highly reactive sulfonyl chloride into the stable sulfonamide.

-

Reaction Scheme:

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride + Ammonium Hydroxide → this compound

-

-

Causality & Mechanism: The nitrogen atom of ammonia (from ammonium hydroxide) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the S-N bond, yielding the final sulfonamide product.

-

Detailed Experimental Protocol:

-

Dissolve the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride from the previous step in a suitable solvent like dichloromethane or THF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated ammonium hydroxide solution dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for 2-4 hours at room temperature. Monitor completion by TLC.

-

Separate the organic layer. Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.[1]

-

Table 2: Summary of Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Ethyl acetoacetate, Methylhydrazine | Ethanol | Reflux (78 °C)[9] | 2 h[9] | >95%[9] |

| 2 | Chlorosulfonic Acid, Thionyl Chloride | Chloroform | 0 °C → 60 °C[10] | 12 h[10] | ~90%[10] |

| 3 | Ammonium Hydroxide | Dichloromethane | 0 °C → RT | 2-4 h | High |

Applications and Significance

This compound is not an end product but a high-value intermediate. Its utility is demonstrated in its application as a precursor for:

-

Pharmaceuticals: It is a core component in the synthesis of various enzyme inhibitors and receptor modulators. The sulfonamide nitrogen can be further alkylated or acylated to explore structure-activity relationships (SAR) in drug discovery programs.[7]

-

Agrochemicals: The pyrazole scaffold is present in many commercial herbicides and fungicides. This intermediate can be used to develop new crop protection agents with improved efficacy and selectivity.[11]

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic and electrophilic substitution chemistry. The three-step pathway detailed in this guide, progressing through a key 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate, is robust, high-yielding, and scalable. A thorough understanding of the reaction mechanisms and careful control over experimental parameters, particularly during the hazardous chlorosulfonation step, are paramount for a successful outcome. This guide provides the necessary technical foundation for researchers and scientists to confidently produce this valuable chemical building block for their advanced research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]

- 7. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

- 8. PubChemLite - this compound (C5H8ClN3O2S) [pubchemlite.lcsb.uni.lu]

- 9. Page loading... [guidechem.com]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)(2-Fluorophenyl)Methanone [ranechem.com]

An In-depth Technical Guide to 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of pyrazole and sulfonamide moieties in a single molecular framework has given rise to a class of compounds with significant therapeutic and agrochemical potential. 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide stands as a key exemplar of this scaffold, embodying the structural features that confer a wide spectrum of biological activities. This technical guide provides a comprehensive analysis of its molecular structure, a detailed protocol for its synthesis, and an exploration of its potential applications based on established evidence from structurally related analogs.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profiles. Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with the advent of antibacterial sulfa drugs. The strategic combination of these two pharmacores in this compound results in a molecule with a distinct three-dimensional architecture and electronic distribution, making it a subject of considerable interest for the development of novel therapeutic agents and agrochemicals.

This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of pyrazole sulfonamides, providing both foundational knowledge and practical insights to facilitate further investigation into this promising class of compounds.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with a melting point of 174-176°C. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 88398-46-3 |

| Molecular Formula | C₅H₈ClN₃O₂S |

| Molecular Weight | 209.65 g/mol |

| Physical Form | White crystalline powder |

| Melting Point | 174-176 °C |

The molecular architecture is characterized by a central pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a methyl group, at the 4-position with a sulfonamide group, and at the 5-position with a chlorine atom. The presence of the electron-withdrawing chlorine atom and the sulfonamide group significantly influences the electronic character of the pyrazole ring.[1]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ (1-position) | 3.6 - 3.8 | Singlet |

| C-CH₃ (3-position) | 2.3 - 2.5 | Singlet |

| SO₂NH₂ | 5.0 - 7.0 | Broad Singlet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| C-CH₃ | 10 - 15 |

| C3 | 145 - 150 |

| C4 | 110 - 115 |

| C5 | 135 - 140 |

FT-IR (Fourier-Transform Infrared) Spectroscopy:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3400 - 3200 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| S=O Stretch (Asymmetric) | 1350 - 1300 |

| S=O Stretch (Symmetric) | 1170 - 1140 |

| C=N Stretch (Pyrazole Ring) | 1600 - 1550 |

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 209 and a characteristic [M+2]⁺ peak at m/z 211 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, followed by its amination.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Vilsmeier-Haack Reaction: To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C. To this Vilsmeier reagent, add 1,3-dimethyl-5-pyrazolone portion-wise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is heated to 80-90°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate) to precipitate the product, 5-chloro-1,3-dimethyl-1H-pyrazole. The crude product is filtered, washed with water, and dried.[2]

-

Chlorosulfonation: The synthesized 5-chloro-1,3-dimethyl-1H-pyrazole is added portion-wise to an excess of chlorosulfonic acid at 0°C with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by carefully pouring the mixture onto crushed ice. The precipitated 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination to yield this compound

-

Nucleophilic Substitution: The crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone, THF). To this solution, an excess of aqueous ammonia is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The organic solvent is removed under reduced pressure. The resulting aqueous slurry is filtered to collect the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Potential Applications in Drug Development and Agrochemicals

The unique structural attributes of this compound suggest its potential utility in several key areas of research and development, primarily driven by the established biological activities of related pyrazole sulfonamide analogs.

Antifungal Activity

A significant body of research highlights the potent antifungal properties of pyrazole sulfonamides. These compounds have demonstrated efficacy against a range of fungal pathogens.[3][4] The proposed mechanism of action for some of these analogs involves the disruption of the fungal cell membrane integrity. The structural features of this compound, particularly the halogenated pyrazole core, are consistent with those found in other antifungal pyrazole derivatives, suggesting its potential as a lead compound for the development of novel antifungal agents.

Herbicidal Activity

Pyrazole-containing compounds have been successfully commercialized as herbicides.[5] One of the key molecular targets for these herbicides is acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. The pyrazole sulfonamide scaffold has been explored for the development of new AHAS inhibitors. The structural similarity of this compound to known pyrazole-based herbicides makes it a compelling candidate for screening and further development in the agrochemical sector.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[6][7][8] The pyrazole sulfonamide scaffold has been shown to yield potent and, in some cases, isoform-selective CA inhibitors.[9][10][11] The molecular structure of this compound is amenable to modifications that could be explored to develop selective inhibitors of therapeutically relevant CA isoforms.

Potential Mechanism of Action as a Carbonic Anhydrase Inhibitor

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents and agrochemicals. Its synthesis is achievable through established chemical transformations, and its molecular structure is endowed with the key features that have been shown to confer potent biological activity in related analogs.

Future research should focus on the following areas:

-

Definitive Structural and Spectroscopic Characterization: Obtaining experimental NMR, IR, and mass spectra, as well as a single-crystal X-ray structure, would provide invaluable data for a more precise understanding of its molecular properties.

-

Biological Screening: A comprehensive biological evaluation of this compound against a panel of fungal pathogens, plant species, and carbonic anhydrase isoforms is warranted to experimentally validate its predicted activities.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with systematic modifications to the pyrazole ring and the sulfonamide moiety would provide crucial insights into the structural determinants of biological activity and selectivity.

By pursuing these avenues of research, the full potential of this compound as a lead compound for the development of next-generation drugs and agrochemicals can be realized.

References

- 1. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyrazole Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hybridization of pyrazole and sulfonamide moieties has created a synergistic scaffold of significant interest in medicinal chemistry. These two pharmacophores, each with a proven track record in approved pharmaceuticals, combine to form derivatives with a remarkably broad spectrum of biological activities. This guide provides an in-depth technical overview of pyrazole sulfonamide derivatives, covering their synthetic pathways, diverse therapeutic applications, and the crucial structure-activity relationships that govern their efficacy. We will explore their roles as anticancer, antimicrobial, anti-inflammatory, and carbonic anhydrase inhibiting agents, supported by mechanistic insights and detailed experimental protocols. This document serves as a comprehensive resource for researchers aiming to design, synthesize, and evaluate the next generation of pyrazole sulfonamide-based therapeutics.

Introduction: The Power of Two Pharmacophores

In the landscape of drug discovery, the strategy of molecular hybridization—combining two or more pharmacophoric units into a single molecule—has emerged as a powerful tool for developing novel therapeutic agents with potentially enhanced affinity and efficacy. The pyrazole sulfonamide scaffold is a prime example of this successful approach.

The Pyrazole Scaffold: A Versatile Heterocycle

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs.[2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrazole nucleus is a key component in drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent), highlighting its therapeutic versatility.[2][3]

The Sulfonamide Moiety: A Privileged Functional Group

The sulfonamide group (-SO₂NHR) is another "privileged" structure in drug design, renowned for its role in the development of sulfa drugs, the first class of effective antibacterial agents.[4] Its ability to act as a zinc-binding group is critical for the inhibition of metalloenzymes, most notably carbonic anhydrases.[5] Beyond its antimicrobial and diuretic properties, the sulfonamide moiety is integral to drugs with anticancer, anti-inflammatory, and antiviral activities.[5][6]

Synergistic Potential of Pyrazole Sulfonamide Hybrids

The combination of the pyrazole and sulfonamide functionalities creates a molecular framework with a wide array of pharmacological activities.[7][8] These hybrid molecules have demonstrated significant potential as:

-

Anticancer Agents: Targeting various mechanisms, including tubulin polymerization, cyclin-dependent kinases (CDKs), and carbonic anhydrase IX (a tumor-associated isoform).[9][10][11]

-

Antimicrobial Agents: Exhibiting broad-spectrum activity against bacterial and fungal pathogens.[4][12]

-

Anti-inflammatory Agents: Acting as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and dual COX-2/5-lipoxygenase (5-LOX).[13][14]

-

Carbonic Anhydrase (CA) Inhibitors: Showing potent inhibition of various CA isoforms involved in physiological and pathological processes.[5][15][16]

This guide will delve into the chemical synthesis and biological evaluation of these promising compounds.

Synthetic Strategies

The synthesis of pyrazole sulfonamide derivatives typically involves a multi-step process. A common and effective approach is the condensation of a pyrazole-containing amine with a substituted benzenesulfonyl chloride.

General Synthetic Pathway

A representative synthesis often starts with the formation of the core pyrazole ring, followed by the introduction of an amino group, which can then be reacted with a sulfonyl chloride. For instance, a common precursor, 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone), can be directly reacted with various benzene sulfonyl chlorides to yield the final N-substituted pyrazole sulfonamide derivatives.[4][12]

The general workflow can be visualized as follows:

Caption: General workflow for the synthesis of pyrazole sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

This protocol describes a representative synthesis adapted from literature procedures.[4][12]

Materials:

-

4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone)

-

4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ampyrone (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonylation: Add a solution of Tosyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench by adding 1M HCl. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield the pure product.

-

Characterization: Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[12]

Biological Activities and Therapeutic Potential

The true value of the pyrazole sulfonamide scaffold lies in its broad and potent biological activities across several therapeutic areas.

Anticancer Activity

Pyrazole sulfonamide derivatives have emerged as promising anticancer agents, acting through various mechanisms.[6]

-

Tubulin Polymerization Inhibition: Certain derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

-

Kinase Inhibition: Many pyrazole derivatives show significant inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2.[10] Overexpression of CDKs is common in many cancers, and their inhibition can halt uncontrolled cell proliferation.

-

Carbonic Anhydrase IX/XII Inhibition: Carbonic Anhydrase IX (CA IX) and XII (CA XII) are tumor-associated enzymes that are overexpressed in many hypoxic tumors. They play a crucial role in regulating pH, promoting tumor growth and metastasis. Pyrazole sulfonamides have been designed as potent and selective inhibitors of these isoforms.[11][16]

Caption: Inhibition of CA IX by pyrazole sulfonamides leads to reduced tumor growth.

Antimicrobial Activity

The sulfonamide moiety is historically linked to antibacterial activity, and this property is retained and often enhanced in pyrazole sulfonamide hybrids. Their mechanism is analogous to classic sulfa drugs, involving the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[4] Several studies have reported that these derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with some compounds showing efficacy comparable to standard drugs like Ofloxacin and Fluconazole.[4][7][12]

Anti-inflammatory Activity

Celecoxib, a well-known NSAID, features a pyrazole core and a sulfonamide group, setting a precedent for this class of compounds as anti-inflammatory agents. Newer derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13][14] This dual inhibition is a promising strategy for creating safer NSAIDs, as it blocks two major pathways in the arachidonic acid cascade, potentially offering a broader anti-inflammatory spectrum with reduced gastrointestinal side effects.[13]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazole sulfonamide derivatives.

Key Structural Features for Enhanced Activity

SAR studies have revealed several key insights:

-

Substitution on the Benzene Sulfonyl Moiety: The nature and position of substituents on the phenyl ring of the benzenesulfonamide part are critical. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can significantly influence activity. For instance, in some series, a 4-chloro or 4-methyl substitution enhances antimicrobial or anticancer potency.[4][17]

-

Substitution on the Pyrazole Ring: Modifications to the pyrazole ring itself, such as the substituents at the N1, C3, and C5 positions, can modulate the compound's binding affinity to its target. For N-myristoyltransferase inhibitors, for example, methyl groups at the 3- and 5-positions of the pyrazole were found to be important for packing into a hydrophobic pocket of the enzyme.[18]

-

Linker and Overall Conformation: The overall three-dimensional shape of the molecule, dictated by the linkers between the two pharmacophores and the substituents, plays a vital role in target recognition and binding.

Tabular Summary of SAR Data (Hypothetical Example)

The following table illustrates how SAR data for a hypothetical series of pyrazole sulfonamides targeting CA II could be presented.

| Compound ID | Pyrazole Substituent (R¹) | Benzene Sulfonamide Substituent (R²) | IC₅₀ (nM) against hCA II |

| 4a | -CH₃ | -H | 85.5 |

| 4b | -CH₃ | 4-CH₃ | 45.2 |

| 4c | -CH₃ | 4-Cl | 15.8 |

| 4d | -CH₃ | 4-NO₂ | 9.3 |

| 4e | -Ph | 4-Cl | 22.1 |

Data is illustrative and based on general trends observed in literature such as references[16][17].

This data suggests that for this hypothetical series, electron-withdrawing groups at the para-position of the benzenesulfonamide ring enhance inhibitory activity against hCA II.

Future Perspectives and Conclusion

Pyrazole sulfonamide derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The extensive research into these compounds has demonstrated their potential to address a wide range of diseases, from cancer and bacterial infections to inflammatory disorders.

Future research will likely focus on:

-

Target Selectivity: Fine-tuning the structure to achieve higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific CA isoforms) to minimize off-target effects.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic Optimization: Modifying structures to improve ADME (absorption, distribution, metabolism, and excretion) properties, enhancing bioavailability and in vivo efficacy.[18]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 18. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential mechanisms of action of the novel chemical entity, 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide. As a Senior Application Scientist, this document is structured to provide a comprehensive overview, grounded in established research on structurally related compounds, to illuminate the plausible biological activities of this specific molecule. It is imperative to note that while direct mechanistic studies on this compound are not extensively available in current literature, its chemical architecture, featuring a pyrazole core and a sulfonamide functional group, allows for informed hypotheses based on a wealth of existing data for analogous structures.

The pyrazole and sulfonamide moieties are well-established pharmacophores, forming the backbone of numerous clinically approved drugs with a wide array of therapeutic applications.[1][2] The strategic combination of these two scaffolds in this compound suggests a high potential for significant biological activity. This guide will, therefore, synthesize findings from diverse studies on pyrazole sulfonamide derivatives to propose and deconstruct the most probable mechanisms of action for the title compound.

The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the sulfonamide group (-SO₂NH₂) are independently recognized for their profound impact on the biological properties of molecules. The fusion of these two into a single scaffold has given rise to a plethora of compounds with diverse pharmacological profiles, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][3] The versatility of this scaffold lies in the ability to readily modify the substituents on both the pyrazole ring and the sulfonamide nitrogen, allowing for the fine-tuning of activity and selectivity towards specific biological targets.[4][5]

The subject of this guide, this compound, is a distinct entity within this class, characterized by a chloro and two methyl substitutions on the pyrazole ring. These substitutions are expected to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and interaction with biological targets.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Based on extensive research into the biological activities of various pyrazole sulfonamide derivatives, several putative mechanisms of action can be proposed for this compound. These are detailed below, supported by findings from analogous compounds.

Enzyme Inhibition: A Prominent Mode of Action

A significant body of evidence points towards enzyme inhibition as a primary mechanism for pyrazole sulfonamide derivatives. The sulfonamide group, in particular, is a known zinc-binding moiety, crucial for the inhibition of metalloenzymes.[1][4]

2.1.1. Carbonic Anhydrase Inhibition:

Several studies have demonstrated the potent inhibitory activity of pyrazole sulfonamides against various isoforms of human carbonic anhydrase (hCA).[1][4][6] These zinc-containing enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4] The sulfonamide group of these inhibitors typically coordinates with the zinc ion in the active site of the enzyme.[4]

-

Hypothesized Action: It is highly probable that this compound acts as a carbonic anhydrase inhibitor. The unsubstituted sulfonamide group is a key prerequisite for this activity. The substituents on the pyrazole ring would influence the binding affinity and isoform selectivity.

2.1.2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

Certain pyrazole sulfonamide derivatives have been identified as dual inhibitors of COX-2 and 5-LOX, enzymes pivotal in the inflammatory cascade.[7] This dual inhibition offers a promising strategy for developing anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[7]

-

Hypothesized Action: The structural similarity to known COX/LOX inhibitors suggests that this compound could possess anti-inflammatory properties through the inhibition of these enzymes. The specific substitution pattern would dictate its potency and selectivity.

2.1.3. Other Potential Enzyme Targets:

Research has also implicated pyrazole sulfonamides in the inhibition of other enzymes, including:

-

Acetohydroxyacid Synthase (AHAS): A target for herbicides.[8][9]

-

α-Glucosidase: A target for antidiabetic agents.[3]

-

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): A target for anti-inflammatory agents.[10]

The broad spectrum of enzymatic inhibition by this class of compounds underscores the potential for this compound to interact with a variety of biological pathways.

Antiproliferative Activity

Several novel series of pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2][11] The precise molecular targets for this activity are often multifaceted and can involve the inhibition of kinases or other proteins crucial for cell cycle progression.

-

Hypothesized Action: The presence of the pyrazole sulfonamide scaffold in this compound suggests a potential for antiproliferative effects. The chloro and methyl groups could contribute to its cytotoxic or cytostatic properties.

Experimental Workflows for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments to dissect its biological activity.

Enzyme Inhibition Assays

A battery of in vitro enzyme inhibition assays should be the first line of investigation.

Protocol 1: Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of this compound against various hCA isoforms (e.g., hCA I, II, IX, XII).

-

Methodology: A stopped-flow CO₂ hydrase assay is the standard method.[1]

-

Procedure:

-

Prepare a range of concentrations of the test compound.

-

Incubate the compound with the purified recombinant hCA isoform.

-

Initiate the reaction by adding a CO₂-saturated buffer.

-

Monitor the change in pH over time using a pH indicator.

-

Calculate the initial rates of reaction and determine the IC₅₀ value.

-

Protocol 2: COX-1/COX-2 and 5-LOX Inhibition Assays

-

Objective: To assess the inhibitory activity and selectivity of the compound against COX-1, COX-2, and 5-LOX.

-

Methodology: Commercially available enzyme immunoassay (EIA) kits can be utilized.

-

Procedure:

-

Follow the manufacturer's instructions for the respective kits.

-

Incubate the test compound with the purified enzyme.

-

Add the substrate (arachidonic acid).

-

Measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX).

-

Calculate IC₅₀ values and the COX-2 selectivity index.[7]

-

Cellular Assays for Antiproliferative Activity

Protocol 3: Cell Viability and Cytotoxicity Assays

-

Objective: To evaluate the effect of the compound on the viability and proliferation of cancer cell lines.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on ATP levels.[11]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Measure the luminescence, which is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Calculate the IC₅₀ value.

-

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

Figure 1: Proposed Mechanisms of Action.

Figure 2: Experimental Validation Workflow.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazole sulfonamide derivatives against various targets, providing a benchmark for future studies on this compound.

| Compound Class | Target Enzyme(s) | Representative IC₅₀ Values | Reference |

| Pyrazole-based benzenesulfonamides | hCAII, hCAIX, hCAXII | 0.12 - 1.20 µM | [4] |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1, COX-2, 5-LOX | COX-1: 5.40 µM, COX-2: 0.01 µM, 5-LOX: 1.78 µM | [7] |

| Acyl pyrazole sulfonamides | α-glucosidase | 1.13 - 28.27 µM | [3] |

| Pyrazole azabicyclooctane sulfonamides | NAAA | 0.042 µM | [10] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the wealth of data on structurally related pyrazole sulfonamides provides a strong foundation for postulating its biological activities. The most probable mechanisms involve enzyme inhibition, particularly of carbonic anhydrases and enzymes in the inflammatory pathway, as well as potential antiproliferative effects.

The experimental protocols outlined in this guide offer a clear roadmap for validating these hypotheses. Future research should focus on a comprehensive biological evaluation of this compound, including in vivo studies to assess its therapeutic potential and pharmacokinetic profile. Furthermore, target identification and validation studies, utilizing techniques such as chemical proteomics and molecular docking, will be instrumental in pinpointing the specific molecular targets of this compound and paving the way for its potential development as a novel therapeutic agent.[5]

References

- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 5. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors | MDPI [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors [jstage.jst.go.jp]

- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Pyrazole Sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole sulfonamides represent a critical pharmacophore in modern medicinal chemistry, most notably exemplified by the COX-2 inhibitor Celecoxib. This class of compounds exhibits a broad range of biological activities, making their synthesis a key area of interest for drug discovery and development. This document provides a detailed guide to the synthesis of pyrazole sulfonamides, focusing on a common and reliable synthetic strategy. The protocol is designed to be self-validating and is supported by mechanistic insights and authoritative references to ensure reproducibility and a thorough understanding of the underlying chemistry.

Introduction: The Significance of Pyrazole Sulfonamides

The fusion of a pyrazole ring with a sulfonamide moiety creates a molecular scaffold with significant therapeutic potential. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid framework for substituent orientation. The sulfonamide group (-SO₂NH₂) is a key functional group in a multitude of approved drugs, known for its ability to engage in hydrogen bonding and its role as a bioisostere for other functional groups.

The most prominent example of this class is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation. The specific arrangement of the trifluoromethyl group, the two aryl rings on the pyrazole core, and the sulfonamide group are all crucial for its selective binding to the COX-2 enzyme. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the development of new therapeutic agents targeting a range of diseases.

This guide will focus on a common and versatile synthetic route to pyrazole sulfonamides, proceeding through the formation of a chalcone intermediate followed by cyclization with a hydrazine derivative.

Synthetic Strategy Overview: The Chalcone-Hydrazine Route

A widely employed and robust method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a chalcone with a hydrazine. This approach offers significant flexibility in the introduction of various substituents on the pyrazole and appended aryl rings.

The overall workflow can be summarized as follows:

-

Chalcone Synthesis: An acetophenone derivative is reacted with an aldehyde in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone).

-

Pyrazole Ring Formation: The chalcone is then cyclized with an appropriate hydrazine derivative to form the pyrazole ring.

-

Sulfonamide Introduction (if not already present): If the hydrazine precursor does not already contain the sulfonamide group, it can be introduced in a subsequent step.

Below is a visual representation of this synthetic workflow.

Caption: A high-level overview of the two-step synthesis of pyrazole sulfonamides.

Detailed Protocol: Synthesis of a Celecoxib Analog

This protocol details the synthesis of a Celecoxib analog, demonstrating the practical application of the chalcone-hydrazine route. The target molecule will be 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(4-tolyl)pyrazole.

Part A: Synthesis of the Chalcone Intermediate

Reaction: 4'-Methylacetophenone reacts with trifluoroacetaldehyde ethyl hemiacetal in the presence of a base to form the corresponding chalcone.

Expertise & Experience (The "Why"):

-

Choice of Base: Sodium ethoxide is a strong base that is effective in deprotonating the α-carbon of the acetophenone, initiating the Claisen-Schmidt condensation.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the base.

-

Reaction Temperature: The reaction is typically run at room temperature to balance reaction rate and minimize side reactions.

Trustworthiness (Self-Validation):

-

TLC Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A developing system of ethyl acetate/hexane (e.g., 3:7) is a good starting point.

-

Product Characterization: The identity and purity of the isolated chalcone should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol:

| Reagents and Materials | Quantity | Molar Eq. |

| 4'-Methylacetophenone | 1.34 g (10 mmol) | 1.0 |

| Trifluoroacetaldehyde ethyl hemiacetal | 1.44 g (10 mmol) | 1.0 |

| Sodium ethoxide | 0.68 g (10 mmol) | 1.0 |

| Ethanol | 50 mL | - |

| Glacial Acetic Acid | ~1 mL | - |

| Water | 100 mL | - |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4'-methylacetophenone (1.34 g, 10 mmol) and ethanol (50 mL).

-

Stir the solution until the acetophenone is fully dissolved.

-

Add sodium ethoxide (0.68 g, 10 mmol) to the solution and stir for 10 minutes at room temperature.

-

Slowly add trifluoroacetaldehyde ethyl hemiacetal (1.44 g, 10 mmol) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with glacial acetic acid.

-

Pour the reaction mixture into 100 mL of cold water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the chalcone intermediate.

Part B: Synthesis of the Pyrazole Sulfonamide

Reaction: The chalcone intermediate is reacted with 4-sulfamoylphenylhydrazine hydrochloride in the presence of a base to yield the final pyrazole sulfonamide product.

Expertise & Experience (The "Why"):

-

Hydrazine Salt: 4-Sulfamoylphenylhydrazine is often used as its hydrochloride salt for improved stability. A base (in this case, often the solvent or an added non-nucleophilic base) is required to liberate the free hydrazine for the reaction.

-

Solvent: A protic solvent like ethanol or acetic acid is commonly used to facilitate the cyclization reaction.

-

Reaction Temperature: Refluxing the reaction mixture provides the necessary energy to drive the cyclization and dehydration steps to completion.

Trustworthiness (Self-Validation):

-

TLC Monitoring: Track the disappearance of the chalcone spot and the appearance of the product spot.

-

Recrystallization: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.

-

Full Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Experimental Protocol:

| Reagents and Materials | Quantity | Molar Eq. |

| Chalcone Intermediate (from Part A) | 2.14 g (10 mmol) | 1.0 |

| 4-Sulfamoylphenylhydrazine hydrochloride | 2.24 g (10 mmol) | 1.0 |

| Ethanol | 75 mL | - |

Step-by-Step Procedure:

-

In a 150 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the chalcone intermediate (2.14 g, 10 mmol) and 4-sulfamoylphenylhydrazine hydrochloride (2.24 g, 10 mmol) in ethanol (75 mL).

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to promote crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system to yield the pure pyrazole sulfonamide.

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

Caption: A simplified representation of the key steps in the synthesis.

Safety and Handling

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium Ethoxide: This is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes. It is also moisture-sensitive.

-

Trifluoroacetaldehyde Ethyl Hemiacetal: This is a volatile and potentially toxic compound. Handle in a fume hood.

-

Hydrazine Derivatives: Hydrazines can be toxic and are potential carcinogens. Avoid inhalation and skin contact.

Conclusion

The synthesis of pyrazole sulfonamides via the chalcone-hydrazine route is a versatile and reliable method for accessing this important class of compounds. By understanding the underlying reaction mechanisms and paying close attention to reaction conditions and purification techniques, researchers can successfully synthesize a wide variety of pyrazole sulfonamide derivatives for further investigation in drug discovery and development programs.

Application Notes and Protocols: 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide as a Versatile Pharmaceutical Intermediate

Section 1: Introduction & Significance

The strategic integration of pyrazole and sulfonamide moieties into a single molecular framework is a cornerstone of modern medicinal chemistry.[1][2][3] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a robust scaffold, offering metabolic stability and precise vectoral orientation of substituents.[2][4][5] The sulfonamide group, a classic pharmacophore, is renowned for its ability to engage in critical hydrogen bonding interactions and act as a zinc-binding group in various metalloenzymes.[6][7] This combination has led to the development of numerous blockbuster drugs and clinical candidates across a wide spectrum of diseases.

This guide focuses on a particularly valuable building block: 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide . This intermediate is not merely a synthetic precursor; its specific substitution pattern—a reactive chlorine atom at the C-5 position and a versatile primary sulfonamide at the C-4 position—provides medicinal chemists with two orthogonal handles for molecular elaboration. This dual functionality allows for the systematic and efficient exploration of chemical space, making it an ideal starting point for fragment-based and lead optimization campaigns. This document provides detailed protocols for its synthesis and its application in constructing cores for several important classes of therapeutic agents.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈ClN₃O₂S | [8] |

| Molecular Weight | 209.65 g/mol | [8] |

| CAS Number | 88398-46-3 | [8] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 174-176 °C | [8] |

| Primary Use | Pharmaceutical Intermediate | [8] |

Section 2: Synthesis of the Intermediate

The preparation of this compound is reliably achieved through a two-stage process starting from 1,3-dimethyl-1H-pyrazol-5(4H)-one. The Vilsmeier-Haack reaction is first employed to formylate and chlorinate the pyrazole core, followed by sulfonation and subsequent amination to yield the target sulfonamide.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [9]

-

Reagent Preparation: In a three-neck flask equipped with a stirrer, dropping funnel, and condenser under a nitrogen atmosphere, cool dimethylformamide (DMF, 3 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise while maintaining the temperature below 5 °C. Stir the resulting Vilsmeier reagent for 30 minutes.

-

Reaction: Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equiv.) to the Vilsmeier reagent. Heat the reaction mixture to 90 °C and maintain for 4 hours.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to pH 7 using a 2M sodium hydroxide solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the aldehyde intermediate.[9]

Part B: Synthesis of this compound (Adapted from[2][3])

-

Sulfonylation: In a clean, dry flask under nitrogen, add the aldehyde intermediate from Part A (1 equiv.) to an excess of chlorosulfonic acid (5-10 equiv.) at 0 °C. Stir the mixture at room temperature for 12-16 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonic acid intermediate may precipitate.

-

Conversion to Sulfonyl Chloride: Treat the resulting sulfonic acid with thionyl chloride (2-3 equiv.) and a catalytic amount of DMF. Heat the mixture to 70 °C for 2-3 hours until gas evolution ceases. Cool and remove excess thionyl chloride under vacuum.

-

Amination: Dissolve the crude sulfonyl chloride in a suitable solvent like THF or dichloromethane. Add this solution dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (10-20 equiv.).

-

Isolation: Stir the reaction for 2-4 hours, allowing it to warm to room temperature. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Expected Outcome & Characterization: The final product should be a white crystalline solid.[8] Confirm identity and purity using:

-

¹H NMR: Expect singlets for the two methyl groups and a broad singlet for the -SO₂NH₂ protons.

-

Mass Spectrometry: [M+H]⁺ peak corresponding to the molecular weight (209.65).

-

Melting Point: Should be sharp and within the reported range of 174-176 °C.[8]

-

Section 3: Applications in Drug Discovery & Development

Core Reactivity & Rationale

The synthetic utility of this intermediate stems from two key reactive sites:

-

The Sulfonamide (-SO₂NH₂): The primary sulfonamide is nucleophilic and can be readily N-alkylated or N-arylated. This is a common strategy for extending a fragment and exploring interactions with nearby protein residues.[1] The NH₂ protons are also excellent hydrogen bond donors, a critical feature for binding to many enzyme active sites.[6]

-